2-Cyclobutyl-2-hydroxy-2-phenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

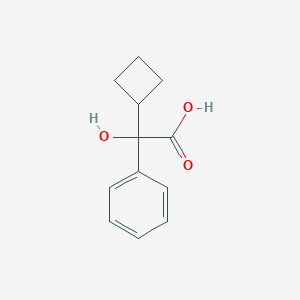

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyl-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-11(14)12(15,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10,15H,4,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGXYXVTCLJDSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC=CC=C2)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447240 | |

| Record name | 2-cyclobutyl-2-hydroxy-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1460-47-5 | |

| Record name | 2-cyclobutyl-2-hydroxy-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclobutyl 2 Hydroxy 2 Phenylacetic Acid

Historical Synthetic Routes

The foundational methods for synthesizing 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid have been documented in chemical literature, providing a basis for subsequent developments.

An early and frequently cited method for the synthesis of this compound was developed by S. B. Kadin and his colleagues. googleapis.com This approach has been referenced in patents as a standard procedure for preparing the compound. googleapis.com The synthesis begins with cyclobutyl phenylketone as the starting material. googleapis.com The ketone is dissolved in dimethyl sulfoxide, which serves as the solvent for the reaction. googleapis.com This method represents a key historical route to obtaining the target molecule.

Contemporary Synthetic Strategies

Modern organic synthesis offers a diverse toolkit for the construction of complex molecules like this compound. These strategies often provide improvements in yield, selectivity, and reaction conditions. While some methods apply directly to the target molecule, others are used for structurally similar compounds, demonstrating the versatility of these chemical reactions.

The direct conversion of a ketone precursor is a primary strategy for synthesizing α-hydroxy acids. The method described by Kadin et al. is a direct example of this, utilizing cyclobutyl phenylketone to construct the final acid. googleapis.com This transformation involves the addition of functionalities to the ketone's carbonyl group to create the carboxylic acid and hydroxyl moieties.

| Reaction Summary: Kadin et al. Method | |

| Starting Material | Cyclobutyl Phenylketone |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Product | This compound |

Grignard reagents (R-Mg-X) are powerful nucleophiles widely used in organic synthesis to form new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com Their reaction with carbonyl compounds is a classic method for preparing alcohols. libretexts.org In syntheses related to α-hydroxy acids, Grignard reagents are added to α-keto esters. For example, the synthesis of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a close analog of the target compound, can be achieved by condensing ethyl benzoylformate with cyclohexylmagnesium bromide. google.com This reaction first produces the corresponding ethyl ester, which is then hydrolyzed to yield the final carboxylic acid. google.com

| Grignard Synthesis of an Analogous α-Hydroxy Acid | |

| Grignard Reagent | Cyclohexylmagnesium bromide |

| Substrate | Ethyl benzoylformate |

| Intermediate Product | Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |

| Final Product | 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid |

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.org This reaction can be used to synthesize precursors for α-hydroxy acids. In a relevant example, the reaction between cyclohexene (B86901) (the ene) and a benzoylformic acid ester (the enophile) yields a 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid ester. google.com This unsaturated intermediate can then be reduced and hydrolyzed to produce 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. google.comgoogle.com This demonstrates how ene reactions can be strategically employed to create complex molecular frameworks. wikipedia.org

Lewis acids are electron-pair acceptors that can be used as catalysts to increase the reactivity of substrates in many organic reactions. wikipedia.org They play a significant role in carbonyl-ene reactions by coordinating to the enophile, thereby lowering the energy of the transition state and accelerating the reaction. wikipedia.orgwikipedia.org The ene reaction between cyclohexene and benzoylformic acid ester, for instance, is effectively carried out in the presence of a Lewis acid. google.comgoogle.com The development of chiral Lewis acid catalysts has also enabled asymmetric synthesis, allowing for the production of α-hydroxy esters with high enantiomeric purity. wikipedia.orgnih.gov

| Role of Lewis Acids in Synthesis | |

| Function | Catalyst; increases reactivity of substrates |

| Mechanism | Acts as an electron pair acceptor, activating the enophile |

| Application | Catalysis of Ene reactions and other cycloadditions |

| Advantage | Can enable asymmetric synthesis for chiral products nih.gov |

Asymmetric Synthesis Approaches to Alpha-Hydroxyphenylacetic Acids

Asymmetric synthesis is crucial for producing enantiomerically pure α-hydroxy acids. researchgate.net These methods can be broadly categorized into enantioselective formation of stereocenters, chiral auxiliary-mediated syntheses, and asymmetric catalysis.

The direct creation of the chiral center is a highly efficient strategy. A common precursor for α-hydroxyphenylacetic acids is benzaldehyde (B42025). vedantu.comdoubtnut.com One of the foundational methods for synthesizing α-hydroxy acids involves the addition of a nucleophile to a carbonyl group. For instance, the cyanohydrin reaction, where hydrogen cyanide adds to a ketone or aldehyde, followed by hydrolysis of the resulting nitrile, is a classic route. wikipedia.org

To achieve enantioselectivity, this process can be modified using chiral catalysts. Another prominent method is the asymmetric dihydroxylation of an appropriately substituted styrene (B11656) derivative, which can establish the desired stereocenter. researchgate.net

Biocatalytic approaches also offer high enantioselectivity. The use of enzymes, such as lyases or hydrolases, can produce α-hydroxy ketones or resolve racemic mixtures of α-hydroxy acids with high enantiomeric excess (ee). researchgate.netacs.org For example, engineered fatty acid photodecarboxylases have been used in the kinetic resolution of α-hydroxy acids, yielding the unreacted R-configured substrates with excellent stereoselectivity. researchgate.net

Key strategies for enantioselective formation include:

Organocatalysis: Chiral organic molecules can catalyze reactions like the α-selenylation of aldehydes, which can then be converted to α-hydroxy esters in multiple steps with high enantiomeric purity (94-97% ee). nih.gov

Metal-Catalyzed Additions: Asymmetric addition of organometallic reagents to α-keto esters is a powerful method. For instance, the iridium-catalyzed asymmetric hydrogenation of α-dibenzylamino β-ketoesters provides chiral β-hydroxy α-amino derivatives with excellent diastereo- and enantioselectivities (>99/1 dr, up to >99% ee). rsc.org While this example produces a β-hydroxy α-amino acid, the principle of asymmetric reduction of a ketone is directly applicable.

Starting from a Chiral Pool: An alternative strategy involves starting with an inexpensive, enantiopure molecule like (S)-mandelic acid. researchgate.netresearchgate.net Alkylation of this starting material can be used to introduce the cyclobutyl group, leveraging the existing stereocenter to direct the stereochemistry of the reaction. researchgate.net

A reliable method for controlling stereochemistry involves the temporary attachment of a chiral auxiliary to the substrate. wikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction and is removed afterward. wikipedia.org Evans oxazolidinones and camphorsultam are widely used auxiliaries for stereoselective alkylation and aldol (B89426) reactions. wikipedia.org

In the context of synthesizing this compound, a plausible route would involve:

Attaching a chiral auxiliary (e.g., a pseudoephedrine or pseudoephenamine derivative) to phenylacetic acid to form a chiral amide. nih.gov

Hydroxylation of the enolate at the α-position using an electrophilic oxygen source.

Alkylation of the α-position with a cyclobutyl halide. The steric hindrance provided by the auxiliary directs the approach of the electrophile.

Removal of the chiral auxiliary by hydrolysis to yield the enantiomerically enriched target acid. nih.gov

Pseudoephenamine has been shown to be a highly effective chiral auxiliary, particularly for reactions that form quaternary carbon centers, often resulting in high diastereoselectivities. nih.gov

| Chiral Auxiliary | Typical Application | Key Advantages | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylations | High diastereoselectivity, well-understood stereochemical models. | wikipedia.org |

| Camphorsultam | Michael additions, Claisen rearrangements | Excellent stereocontrol, often superior to oxazolidinones for single asymmetric induction. | wikipedia.org |

| Pseudoephedrine / Pseudoephenamine | Alkylation of amides | Forms highly crystalline derivatives, excellent for creating quaternary centers, auxiliary is easily removed. | nih.gov |

| (S)-Mandelic Acid | Alkylation of α-hydroxy acids | Inexpensive chiral starting material, acts as a "self-reproducing" chiral center. | researchgate.netresearchgate.net |

Asymmetric catalysis provides an atom-economical and efficient route to chiral molecules. rsc.org Transition metal catalysis and organocatalysis are the two main pillars of this field. For the synthesis of α-hydroxy acids, a key strategy is the asymmetric reduction of a precursor α-keto acid or ester, such as ethyl benzoylformate.

An iridium-based catalyst system (Ir/f-phamidol) has been shown to be highly effective for the dynamic kinetic asymmetric hydrogenation of aryl α-dibenzylamino β-ketoesters, achieving excellent diastereo- and enantioselectivities. rsc.org A similar catalytic system could be envisioned for the asymmetric hydrogenation of an α-keto ester precursor to this compound.

Another approach involves the asymmetric alkylation of an enolate. While not strictly catalysis in the traditional sense for the main transformation, the use of chiral ligands with metal enolates can induce asymmetry. For example, an effective synthesis of α-alkyl-α-hydroxyphenylacetic acids has been achieved by utilizing (S)-mandelic acid as a chiral starting material, where benzaldehyde acts as a steric hindrance agent during the alkylation step. researchgate.netresearchgate.net

Optimization and Green Chemistry Considerations in Synthesis

Optimizing synthetic routes involves maximizing yield and selectivity while minimizing waste and environmental impact. Green chemistry principles focus on using less hazardous chemicals, renewable feedstocks, and energy-efficient processes. researchgate.net

The choice of solvent and reaction conditions, such as temperature and pressure, can dramatically influence the outcome of a synthesis. In the synthesis of α-hydroxy acids via carboxylation, for example, the reaction temperature is critical; a temperature of at least 90°C is often required to favor the formation of the α-hydroxy acid over the corresponding α-keto acid. google.com

In a photochemical, organocatalyzed synthesis of α-hydroxy amides, a screening of solvents showed that dichloromethane (B109758) (DCM) was superior to others like toluene (B28343) or THF. acs.org Furthermore, the addition of molecular sieves was found to significantly improve the enantioselectivity, with 5 Å molecular sieves providing the best result (90% yield, 93% ee). acs.org This highlights the importance of seemingly minor additives in optimizing asymmetric reactions.

| Parameter Varied | Condition | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Solvent | DCM | 90 | 93 | acs.org |

| Solvent | Toluene | 85 | 88 | acs.org |

| Solvent | THF | 82 | 85 | acs.org |

| Additive | None | - | <90 | acs.org |

| Additive | 5 Å Molecular Sieves | 90 | 93 | acs.org |

| Catalyst Loading | 5 mol % | 90 | 93 | acs.org |

| Catalyst Loading | 1 mol % | - | 82 | acs.org |

Green chemistry considerations favor the use of environmentally benign solvents or solvent-free conditions. researchgate.net Biocatalytic processes often occur in aqueous media under mild conditions, representing a greener alternative to traditional organic synthesis. researchgate.net

Enhancing yield and selectivity is a primary goal of process optimization. In the context of producing chiral α-hydroxy acids, this often involves fine-tuning catalyst systems and reaction conditions.

For instance, in the enzymatic production of (R)-2-hydroxy-4-phenylbutyric acid, D-lactate dehydrogenase was used for the reduction of the corresponding α-keto acid. nih.gov By creating a detailed mathematical model of the coupled enzyme kinetics, researchers were able to calculate the optimal conditions for continuous production in an enzyme membrane reactor, achieving a high space-time-yield of 165 g L⁻¹ d⁻¹ with low enzyme consumption. nih.gov

Strategies for enhancing yield and selectivity include:

Catalyst Optimization: Screening different ligands for a metal catalyst or modifying the structure of an organocatalyst can lead to significant improvements in enantioselectivity.

Kinetic Resolution: In cases where a racemic mixture is formed, a kinetic resolution can be employed. This involves using an enzyme or chiral catalyst that selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity. researchgate.net

Process Control: In industrial settings, continuous flow reactors and automated process controls can maintain optimal reaction conditions, leading to higher consistency, yield, and safety compared to batch processes.

By applying these principles of asymmetric synthesis and process optimization, this compound can be synthesized efficiently and with high stereochemical purity.

Stereochemical Investigations of 2 Cyclobutyl 2 Hydroxy 2 Phenylacetic Acid

Chiral Properties and Stereogenic Center Characterization

2-Cyclobutyl-2-hydroxy-2-phenylacetic acid is a chiral molecule due to the presence of a stereogenic center. The carbon atom attached to the cyclobutyl group, the phenyl group, the hydroxyl group, and the carboxylic acid group is asymmetric, leading to the existence of enantiomers.

Assignment of Absolute Configuration (R/S Nomenclature)

The absolute configuration of the stereogenic center in this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic method ranks the four substituents attached to the chiral carbon based on their atomic number.

The priority of the groups attached to the asymmetric carbon is as follows:

-OH (hydroxyl group): The oxygen atom has the highest atomic number (8).

-COOH (carboxylic acid group): The carbon is bonded to two oxygen atoms (one double bond, one single bond).

-C₆H₅ (phenyl group): The carbon is bonded to other carbons.

-C₄H₇ (cyclobutyl group): The carbon is bonded to other carbons with lower priority than the phenyl group.

To assign the configuration, the molecule is oriented so that the lowest priority group (cyclobutyl) points away from the viewer. If the sequence from the highest priority group (1) to the third-highest priority group (3) is clockwise, the configuration is designated as (R). If the sequence is counter-clockwise, it is designated as (S).

Enantiomerism and Diastereomerism in Related Systems

As a chiral compound, this compound exists as a pair of enantiomers: (R)-2-Cyclobutyl-2-hydroxy-2-phenylacetic acid and (S)-2-Cyclobutyl-2-hydroxy-2-phenylacetic acid. These enantiomers are non-superimposable mirror images of each other and have identical physical properties, except for their interaction with polarized light and other chiral substances. A 50:50 mixture of these enantiomers is known as a racemic mixture.

The principles of stereoisomerism are also evident in structurally similar compounds. For instance, 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid and 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid are analogous alpha-hydroxy acids that also possess a single stereocenter and exist as pairs of enantiomers. nih.govresearchgate.net The study of these related systems provides valuable information on how the size and conformation of the cycloalkyl group can influence the properties and separation of the enantiomers.

Resolution Methods for Enantiomeric Forms

The separation of a racemic mixture into its individual enantiomers is a critical process known as resolution. Several methods have been developed for this purpose.

Diastereomeric Salt Formation

A classical and widely used method for resolving racemic acids is through the formation of diastereomeric salts. nih.gov This technique involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.orglibretexts.org The reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. nih.govlibretexts.org

The general process is as follows:

The racemic acid (a mixture of R-acid and S-acid) is treated with a pure enantiomer of a chiral base (e.g., S-base).

This reaction forms two diastereomeric salts: (R-acid)-(S-base) and (S-acid)-(S-base).

Due to their different solubilities, one of the diastereomeric salts can be selectively crystallized from a suitable solvent. nih.gov

The separated salt is then treated with a strong acid to regenerate the pure enantiomer of the carboxylic acid.

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids and synthetic amines.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type |

|---|---|

| Brucine | Alkaloid Base |

| Strychnine | Alkaloid Base |

| Quinine | Alkaloid Base |

| (R)-1-Phenylethylamine | Synthetic Amine |

| (S)-1-Phenylethylamine | Synthetic Amine |

| Cinchonidine | Alkaloid Base |

| 2-Amino-1,2-diphenylethanol | Synthetic Amine |

This table is generated based on information from multiple sources. nih.govlibretexts.orglibretexts.org

Chiral Inclusion Complexation

Chiral inclusion complexation is a method that utilizes a "host" molecule with a chiral cavity to selectively bind one enantiomer of the "guest" molecule (in this case, this compound). Cyclodextrins are common host molecules used for this purpose.

Hydroxypropyl-β-cyclodextrin (HP-β-CD), for example, can be used as a chiral mobile phase additive in liquid chromatography. nih.gov The enantiomers of an analyte enter the chiral cavity of the cyclodextrin (B1172386), forming transient diastereomeric inclusion complexes. The differing stability of these complexes allows for the separation of the enantiomers. nih.gov The formation of these complexes is influenced by hydrophobic and hydrogen-bonding interactions between the analyte and the interior of the cyclodextrin cavity.

Chromatographic Enantioseparation Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).

Chiral Stationary Phases (CSPs): CSPs are packed with a chiral material that interacts differently with each enantiomer. Macrocyclic glycopeptides, such as vancomycin (B549263) and teicoplanin, are effective CSPs for separating various acidic compounds. semanticscholar.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and ionic interactions between the analyte and the chiral selector. semanticscholar.org

Chiral Mobile Phase Additives (CMPAs): In this approach, a standard achiral column is used, but a chiral selector is added to the mobile phase. nih.gov As seen with chiral inclusion complexation, additives like HP-β-CD can be used. The enantiomers are separated based on the differential formation of diastereomeric complexes in the mobile phase. nih.gov This method offers flexibility as the same column can be used for various separations by simply changing the chiral additive. nih.gov

Table 2: Example HPLC Conditions for Enantioseparation of Related Phenylpropionic Acids

| Analyte | Column | Chiral Selector | Mobile Phase | Detection |

|---|---|---|---|---|

| β-substituted-2-phenylpropionic acids | ODS C18 | Hydroxypropyl-β-cyclodextrin (CMPA) | Methanol (B129727)/Acetonitrile and Triethylamine Acetate Buffer (pH 3.0) | UV |

Data derived from studies on related compounds. nih.gov

Conformational Analysis of the Cyclobutyl and Phenyl Moieties

A comprehensive study on 2-substituted cyclobutane-α-amino acid derivatives, which are structurally analogous to the title compound, provides significant insight into the conformational behavior of the cyclobutyl moiety. nih.gov This research, combining X-ray diffraction, NMR spectroscopy, and computational methods, revealed that the substituent at the C2 position of the cyclobutane (B1203170) ring plays a crucial role in modulating the ring's puckering. When the substituent is in an equatorial position, it influences the conformational preference of the ring. This suggests that in this compound, the attachment of the phenylacetic acid group to the cyclobutane ring will similarly dictate the puckering of the four-membered ring. The energy difference between planar and puckered conformations in many cyclobutanes can be small, often less than 1 kcal/mol, making the conformational landscape sensitive to substitution patterns and the surrounding environment. ic.ac.uk

The orientation of the phenyl group relative to the rest of the molecule is another key conformational feature. The phenyl group is attached to a chiral quaternary carbon, which is also bonded to a hydroxyl group, a carboxyl group, and the cyclobutyl ring. The rotation around the single bond connecting the phenyl ring to the chiral center is subject to steric hindrance from these adjacent bulky groups.

While direct studies on the phenyl group conformation in this compound are not available, research on similar systems, such as 1-phenyl-1-X-1-silacyclohexanes, indicates that the preference for an axial versus equatorial orientation of a phenyl group at a quaternary center is influenced by a combination of steric and electronic factors. nih.gov In the case of this compound, the rotational conformation of the phenyl group will be a balance between minimizing steric clashes with the cyclobutyl ring and the other substituents at the chiral center. The most stable conformation is likely one where the planar phenyl ring is oriented to minimize these steric interactions.

The following table summarizes the key conformational features and the factors that influence them, based on the analysis of analogous systems.

| Moiety | Conformational Feature | Influencing Factors |

| Cyclobutyl Ring | Puckered "butterfly" conformation | - Relief of torsional strain- Steric interactions with the phenylacetic acid substituent |

| Phenyl Group | Restricted rotation around the C-C single bond | - Steric hindrance from the cyclobutyl ring, hydroxyl group, and carboxyl group at the chiral center |

Further detailed computational modeling and experimental spectroscopic studies, such as high-resolution NMR and X-ray crystallography, on this compound would be necessary to precisely determine the puckering parameters of the cyclobutyl ring and the preferred torsional angles of the phenyl group.

Derivatization and Chemical Reactivity of 2 Cyclobutyl 2 Hydroxy 2 Phenylacetic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of the reactivity of 2-cyclobutyl-2-hydroxy-2-phenylacetic acid, serving as a versatile handle for a variety of chemical transformations.

Esterification Reactions

The conversion of the carboxylic acid to an ester is a fundamental derivatization. While specific studies on the esterification of this compound are not extensively detailed in publicly available literature, the principles of esterification of analogous compounds, such as its cyclohexyl counterpart, are well-established. For instance, the synthesis of esters of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid has been achieved through various methods, including reaction with alkyl halides in the presence of a base or via acid-catalyzed Fischer esterification with an alcohol. google.com One patent describes obtaining the ethyl ester of the cyclohexyl analog by reacting ethyl benzoylformate with cyclohexylmagnesium bromide. google.com

A study on the selective methylation of 2-hydroxycarboxylic acids has shown that reagents like tetramethoxysilane (B109134) in methanol (B129727) can effectively catalyze the esterification, a method that could potentially be applied to this compound. nih.gov

Amidation Reactions

The formation of amides from this compound represents a significant class of derivatives. A United States patent describes the use of this acid in the synthesis of N-substituted piperidinyl acetamides. googleapis.com Although the patent provides specific examples for the cyclopentyl analog, it outlines the general procedure involving the coupling of the acid with an appropriate amine. googleapis.com This transformation typically requires the activation of the carboxylic acid, as discussed in the following section.

Activation of the Carboxyl Group (e.g., Mixed Anhydrides, Active Esters/Amides)

To facilitate nucleophilic attack by weaker nucleophiles such as amines, the carboxyl group of this compound can be activated. A common strategy is the formation of a mixed anhydride (B1165640). This is typically achieved by reacting the carboxylic acid with an alkyl chlorocarbonate, such as ethyl chlorocarbonate, in the presence of a base. googleapis.comhighfine.com The resulting mixed anhydride is a more reactive species that readily undergoes amidation.

Alternatively, the carboxylic acid can be converted into an active ester. While specific examples for the cyclobutyl derivative are scarce, general methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net These reagents form highly reactive intermediates that are susceptible to nucleophilic attack by amines to form the corresponding amides. The use of 4-dimethylaminopyridine (B28879) (DMAP) is also cited as a preferred catalyst for such coupling reactions. googleapis.com

| Activation Method | Reagents | Intermediate | Application |

| Mixed Anhydride | Alkyl chlorocarbonate (e.g., ethyl chlorocarbonate), Base | Mixed carbonic-carboxylic anhydride | Amide synthesis |

| Active Ester | Coupling agent (e.g., DCC), Activating agent (e.g., NHS, HOBt) | O-Acylisourea (initially), then NHS or HOBt ester | Amide synthesis |

Decarboxylation Pathways

The decarboxylation of α-hydroxy acids, particularly those with an α-aryl substituent like this compound, is a reaction of significant interest. Studies on the decarboxylation of phenylacetic acids have revealed that the mechanism can be dependent on the reaction conditions, such as pH. elsevierpure.comresearchgate.net In acidic media, a proposed mechanism involves the formation of a ring-protonated zwitterion, while under basic conditions, direct decarboxylation of the carboxylate anion to form a benzylic anion may occur. elsevierpure.com

For α-hydroxy acids, oxidative decarboxylation is a known pathway, which would lead to the formation of cyclobutyl phenyl ketone from this compound. This transformation can be promoted by various oxidizing agents.

Reactions Involving the Hydroxyl Functionality

The tertiary hydroxyl group of this compound offers another site for derivatization, although reactions at this sterically hindered position can be more challenging.

Etherification and Esterification of the Hydroxyl Group

Esterification of the hydroxyl group would likely involve reaction with a highly reactive acylating agent, such as an acid chloride or anhydride, potentially in the presence of a strong catalyst. Similarly, etherification would necessitate the use of a strong base to deprotonate the hydroxyl group, followed by reaction with an alkylating agent. The competition with reactions at the carboxylic acid functionality would also need to be carefully managed, likely through the use of protecting groups for the carboxyl function.

Reactivity of the Phenyl Moiety

The phenyl group in this compound is a key site for chemical modification. Its reactivity is influenced by the electron-donating and -withdrawing effects of the substituent attached to it, which in this case is a quaternary carbon bearing a hydroxyl, a carboxyl, and a cyclobutyl group.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The substituent already present on the benzene (B151609) ring dictates the rate and regioselectivity of the incoming electrophile. In this compound, the substituent is an alkyl group (part of the larger acetic acid moiety), which is generally considered activating and ortho-, para-directing. However, the presence of the electron-withdrawing hydroxyl and carboxylic acid groups at the alpha-position significantly influences the electronic properties.

The α-hydroxy and α-carboxy groups have a deactivating, meta-directing influence on the phenyl ring for electrophilic substitution. This is due to their inductive electron-withdrawing effect. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to proceed slower than on unsubstituted benzene and to yield predominantly the meta-substituted product.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Cyclobutyl-2-hydroxy-2-(3-nitrophenyl)acetic acid |

| Bromination | Br₂, FeBr₃ | 2-Cyclobutyl-2-(3-bromophenyl)acetic acid |

| Sulfonation | Fuming H₂SO₄ | 2-Cyclobutyl-2-hydroxy-2-(3-sulfophenyl)acetic acid |

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.

Oxidation of Aromatic Systems

The oxidation of the phenyl ring in this compound is a challenging transformation. Aromatic rings are generally stable to oxidation due to their resonance stabilization. wikipedia.org Under typical conditions, other functional groups in the molecule are more susceptible to oxidation. For instance, the secondary hydroxyl group can be readily oxidized to a ketone using common oxidizing agents like chromium trioxide or potassium permanganate.

To achieve oxidation of the phenyl ring itself, harsh conditions would be necessary, such as high temperatures and pressures with powerful oxidizing agents. Such conditions would likely lead to the degradation of the rest of the molecule, particularly the cleavage of the C-C bonds and oxidation of the cyclobutyl and carboxylic acid moieties. Therefore, selective oxidation of the phenyl ring without affecting other parts of the structure is not a synthetically viable route for this compound.

Palladium-Catalyzed C-H Functionalization

In recent decades, palladium-catalyzed C-H functionalization has become a powerful tool for the direct and selective modification of aromatic rings. nih.gov These reactions often employ a directing group within the substrate to guide the palladium catalyst to a specific C-H bond, typically in the ortho position. nih.govresearchgate.net

For this compound, either the carboxylic acid or the hydroxyl group could potentially serve as a directing group. This would involve the formation of a cyclometalated intermediate, a palladacycle, which then facilitates the functionalization at the ortho-position of the phenyl ring. nih.govrsc.org This methodology allows for the introduction of various substituents, including alkyl, alkenyl, and aryl groups, under relatively mild conditions. nih.govrsc.org

Table 2: Potential Palladium-Catalyzed C-H Functionalization Reactions

| Reaction Type | Coupling Partner | Potential Product |

| Olefination | Alkenes (e.g., acrylates) | ortho-alkenylated phenylacetic acid derivative |

| Acetoxylation | Acetic Anhydride | ortho-acetoxylated phenylacetic acid derivative |

| Alkylation | Alkyl Halides | ortho-alkylated phenylacetic acid derivative |

This table is based on known palladium-catalyzed reactions on similar substrates containing directing groups. nih.govresearchgate.netrsc.org

Transformations of the Cyclobutyl Ring

The cyclobutyl ring, while generally less reactive than the phenyl ring or the other functional groups, can undergo specific transformations, particularly those that relieve its inherent ring strain.

Ring Expansion or Contraction Reactions

Cyclobutane (B1203170) derivatives are known to undergo ring expansion reactions to form more stable five-membered rings. chemistrysteps.com This is driven by the release of ring strain associated with the four-membered ring. For this compound, a key pathway for such a transformation is through a carbocation-mediated rearrangement, such as a semipinacol rearrangement. researchgate.net

This reaction can be initiated by treating the compound with a strong acid. Protonation of the tertiary hydroxyl group followed by the loss of a water molecule would generate a tertiary carbocation adjacent to the cyclobutyl ring. A subsequent 1,2-alkyl shift, where one of the C-C bonds of the cyclobutyl ring migrates to the carbocation center, would result in the expansion of the four-membered ring to a five-membered cyclopentanone (B42830) ring, after tautomerization. This type of rearrangement is a common strategy in organic synthesis to access cyclopentane (B165970) systems from cyclobutane precursors. chemistrysteps.comwikipedia.org

Conversely, ring contraction of the cyclobutyl group is less common but can occur under specific conditions, such as through photochemical rearrangements or certain types of oxidative cleavages, though these are not typical transformations for this class of compounds.

Functionalization of the Cyclobutyl Moiety

Direct and selective functionalization of the C-H bonds of the cyclobutyl ring in this compound is synthetically challenging. The cyclobutyl C-H bonds are relatively unreactive, and the presence of more reactive sites in the molecule—namely the phenyl ring, the tertiary hydroxyl group, and the acidic proton of the carboxylic acid—complicates selective transformations.

Radical-based reactions, such as free-radical halogenation with N-bromosuccinimide (NBS), could potentially introduce a functional group onto the cyclobutyl ring. However, such reactions often lack high selectivity and could also lead to reactions at the benzylic position if one were available, or degradation of the molecule. Modern C-H activation methods are constantly evolving, but achieving selective functionalization of a simple cycloalkane in the presence of multiple other functional groups remains a significant synthetic hurdle.

Mechanistic Studies of Key Reactions

The derivatization and chemical reactivity of this compound are underpinned by fundamental reaction mechanisms. While detailed mechanistic studies specifically focused on this compound are not extensively documented in publicly available literature, significant insights can be drawn from analogous reactions involving structurally similar molecules, such as its cyclohexyl counterpart. The synthesis of these α-hydroxy acids often involves key transformations where the investigation of intermediates and reaction pathways is crucial for understanding and optimizing the reaction outcomes.

Investigation of Reaction Intermediates

The synthesis of α-substituted α-hydroxy-phenylacetic acids frequently proceeds through identifiable intermediate compounds. In the case of the synthesis of the related 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a notable pathway involves an ene reaction. google.comwikipedia.orgrsc.org This reaction, between a cyclic alkene and a benzoylformic acid ester, generates a key unsaturated precursor. google.com

By analogy, a plausible synthetic route to this compound would involve a similar mechanism. This proposed pathway suggests the formation of a crucial intermediate, 2-(cyclobut-1-en-1-yl)-2-hydroxy-2-phenylacetic acid ester , which is subsequently converted to the final saturated product. The initial ene reaction is a pericyclic process characterized by a highly organized, envelope-like transition state rather than a discrete, stable intermediate. wikipedia.org However, the unsaturated ester produced is a stable, isolable intermediate that precedes the final reduction step.

Experimental studies on related ene reactions have explored the possibility of stepwise radical or ionic intermediates. For instance, investigations into the ene reactions of bicyclo[1.1.0]butanes did not show a decrease in yield in the presence of radical scavengers, suggesting that a radical-mediated pathway is unlikely in that specific system. nih.gov

Table 1: Proposed Key Intermediates in the Synthesis of this compound

| Reactants | Proposed Intermediate | Final Product |

| Cyclobutene (B1205218) + Benzoylformic acid ester | 2-(Cyclobut-1-en-1-yl)-2-hydroxy-2-phenylacetic acid ester | This compound |

Elucidation of Reaction Pathways

The elucidation of reaction pathways provides a roadmap for a chemical transformation, detailing the sequence of bond-making and bond-breaking events. For the synthesis of this compound, the most probable pathway, based on analogous syntheses, is a multi-step process initiated by a Lewis acid-catalyzed ene reaction. google.comwikipedia.org

The proposed sequence is as follows:

Ene Reaction : Cyclobutene, acting as the 'ene,' reacts with an ester of benzoylformic acid, the 'enophile'. This reaction is typically facilitated by a Lewis acid catalyst. The reaction is believed to proceed through a concerted, asynchronous 'one step–two-stage' pathway. wikipedia.orgnih.gov This pericyclic reaction involves the formation of a new sigma bond, a shift of the double bond in the cyclobutene ring, and a 1,5-hydrogen shift, all occurring in a single, concerted step. wikipedia.org This forms the unsaturated intermediate ester.

Reduction : The carbon-carbon double bond within the cyclobutenyl group of the intermediate ester is reduced. This hydrogenation step converts the unsaturated ring into a saturated cyclobutyl group.

Hydrolysis : The ester group is hydrolyzed to a carboxylic acid, yielding the final product, this compound. google.com

While the concerted ene reaction is the most supported pathway for analogous systems, alternative stepwise mechanisms, such as those involving radical or ionic intermediates, are theoretical possibilities. However, experimental evidence from related systems often favors the concerted model. nih.gov Density Functional Theory (DFT) calculations on similar Alder-ene reactions also support a concerted mechanism over a stepwise one. nih.govresearchgate.net

Table 2: Comparison of Plausible Reaction Pathways

| Pathway | Description | Supporting Evidence (from Analogous Systems) |

| Concerted Ene Reaction | A pericyclic reaction involving a cyclic transition state where bond formation and rearrangement occur simultaneously. wikipedia.org | Generally favored for thermal and Lewis acid-catalyzed ene reactions; supported by experimental and computational (DFT) studies. wikipedia.orgnih.govresearchgate.net |

| Stepwise Radical Pathway | Involves the formation of radical intermediates. | Considered less likely; experiments with radical scavengers in related systems showed no significant impact on the reaction. nih.gov |

| Stepwise Ionic Pathway | Proceeds through the formation of carbocationic or carbanionic intermediates. | A possible alternative, particularly with strong acids or polar solvents, but the concerted pathway is often preferred for ene reactions. |

Advanced Spectroscopic Characterization of 2 Cyclobutyl 2 Hydroxy 2 Phenylacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The phenyl group protons would typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The cyclobutyl group protons would produce complex multiplets in the aliphatic region (δ 1.5-2.5 ppm) due to their various chemical and magnetic environments. The methine proton of the cyclobutyl ring, being adjacent to the quaternary carbon, would likely resonate at the lower field end of this range. Additionally, distinct singlets for the hydroxyl (-OH) and carboxylic acid (-COOH) protons would be observed, with their chemical shifts being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a theoretical prediction based on standard chemical shift values.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl Protons | 7.2 - 7.5 | Multiplet |

| Cyclobutyl Methine Proton | 2.3 - 2.8 | Multiplet |

| Cyclobutyl Methylene (B1212753) Protons | 1.5 - 2.3 | Multiplet |

| Hydroxyl Proton | Variable (e.g., 3-5) | Singlet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid would be expected to resonate at a significantly downfield chemical shift (δ > 170 ppm). The quaternary carbon attached to the hydroxyl and phenyl groups would appear around δ 75-85 ppm. The carbons of the phenyl ring would show signals in the aromatic region (δ 125-140 ppm), while the cyclobutyl carbons would be found in the aliphatic region (δ 15-45 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a theoretical prediction based on standard chemical shift values.

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | > 170 |

| Phenyl (quaternary) | 138 - 142 |

| Phenyl (CH) | 125 - 130 |

| Quaternary (C-OH) | 75 - 85 |

| Cyclobutyl (CH) | 40 - 50 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between the methine and methylene protons within the cyclobutyl ring, helping to delineate the spin system of this group. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It would be used to definitively assign each proton signal to its corresponding carbon atom in both the cyclobutyl and phenyl moieties.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry would be used to determine the exact mass of this compound. With a molecular formula of C₁₂H₁₄O₃, the calculated monoisotopic mass is 206.0943 Da. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, which would confirm the elemental composition of the molecule.

In a mass spectrometer, this compound would undergo fragmentation upon ionization. The analysis of these fragments helps to piece together the molecular structure. Key fragmentation pathways would likely include:

Loss of water (-18 Da) : A common fragmentation for molecules containing a hydroxyl group.

Loss of carbon dioxide (-44 Da) : Decarboxylation of the carboxylic acid moiety.

Cleavage of the cyclobutyl ring : Resulting in various smaller fragments.

Formation of a stable benzoyl cation or related structures : Through rearrangements and cleavage.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table presents hypothetical fragmentation based on the compound's structure.

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 188 | [M - H₂O]⁺ | Loss of water |

| 162 | [M - CO₂]⁺ | Loss of carbon dioxide |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

Vibrational Spectroscopy

Vibrational spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular structure, functional groups, and bonding arrangements within a molecule. By measuring the interaction of infrared radiation or laser light with the sample, it is possible to identify the characteristic vibrational frequencies of different parts of the molecule, offering a unique molecular fingerprint.

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups in a molecule. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. A very broad and prominent band is typically observed in the 3400-2400 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. Within this broad envelope, the C-H stretching vibrations of the phenyl and cyclobutyl groups also appear. A strong, sharp absorption peak around 1700 cm⁻¹ is a definitive indicator of the C=O (carbonyl) stretching vibration of the carboxylic acid. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1600–1450 cm⁻¹ range.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching (H-bonded) | 3400–2400 (very broad) |

| Aromatic/Alicyclic C-H | Stretching | 3100–2850 |

| Carboxylic Acid C=O | Stretching | ~1700 |

| Aromatic C=C | Stretching | 1600–1450 |

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to different vibrational modes, particularly those involving non-polar bonds. In the Raman spectrum of this compound, the symmetric vibrations of the carbon skeleton are often prominent. A strong band due to the symmetric "ring breathing" mode of the phenyl group is expected around 1000 cm⁻¹. The C=O stretch of the carboxylic acid, while strong in FTIR, also appears in the Raman spectrum, often at a slightly different frequency. ias.ac.in Studies on similar carboxylic acids show that in the solid state or as a pure liquid, the carbonyl frequency is lowered due to polymerization through hydrogen bonding, appearing around 1670 cm⁻¹. ias.ac.in In contrast, unassociated molecules, such as in dilute solutions, show a band closer to 1720 cm⁻¹. ias.ac.in The C-C stretching modes of the cyclobutyl ring and the phenyl ring are also clearly visible. rsc.orgresearchgate.net

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Phenyl Ring | Symmetric C=C Stretch / Ring Breathing | ~1600 and ~1000 |

| Carboxylic Acid C=O | Stretching (Dimer) | ~1670 |

| Carboxylic Acid C=O | Stretching (Monomer) | ~1720 |

| Cyclobutyl/Phenyl | C-C Stretching | Various |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the phenyl group, which acts as the main chromophore. The spectrum for phenylacetic acid, a closely related compound, shows characteristic absorptions for a substituted benzene (B151609) ring. nist.gov Typically, a strong absorption band, known as the E2 band, appears around 210-220 nm, and a weaker, fine-structured band, the B band, is observed around 260-270 nm. nist.govwikipedia.org The exact positions and intensities (molar absorptivity, ε) can be influenced by the solvent and the substituents attached to the phenyl ring.

| Chromophore | Electronic Transition | Approximate λₘₐₓ (nm) |

| Phenyl Group | π → π* (E2 Band) | 210–220 |

| Phenyl Group | π → π* (B Band) | 260–270 |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule.

As this compound is a chiral molecule (with a stereocenter at the α-carbon), X-ray crystallography is the most powerful method for determining its absolute configuration. nih.govresearchgate.net This technique can distinguish between the (R) and (S) enantiomers without ambiguity. The method relies on the phenomenon of anomalous dispersion, which occurs when the X-ray energy is near the absorption edge of an atom in the crystal. researchgate.net This effect causes a difference in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), allowing for the determination of the absolute structure. researchgate.net The successful application of this technique requires growing a suitable single crystal of an enantiomerically pure sample. researchgate.netpurechemistry.org

| Interaction Type | Description | Key Structural Feature |

| Hydrogen Bonding | Strong interaction between the carboxylic acid groups of two molecules. | Formation of centrosymmetric dimers. acs.orgrsc.org |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Parallel or T-shaped arrangement of phenyl groups. mdpi.com |

| Van der Waals Forces | Weak forces arising from temporary fluctuations in electron density. | Dictates the close packing of the aliphatic cyclobutyl groups. |

Computational and Theoretical Studies on 2 Cyclobutyl 2 Hydroxy 2 Phenylacetic Acid

Molecular Modeling and Structure Prediction

Molecular modeling techniques are fundamental to predicting the three-dimensional structure and conformational preferences of 2-cyclobutyl-2-hydroxy-2-phenylacetic acid. These methods are crucial for understanding its chemical behavior and potential interactions.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Table 1: Predicted Key Geometric Parameters for the Lowest Energy Conformer of this compound (Hypothetical)

| Parameter | Predicted Value |

| C-C (phenyl ring) | ~1.39 Å |

| C-C (cyclobutyl ring) | ~1.55 Å |

| C-O (hydroxyl) | ~1.43 Å |

| C=O (carboxyl) | ~1.21 Å |

| C-OH (carboxyl) | ~1.36 Å |

| Phenyl-Cα-Cyclobutyl Angle | ~110-112° |

| O-Cα-COOH Angle | ~108-110° |

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic structure and energetics of this compound.

Density Functional Theory (DFT) Studies for Energetics and Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to accurately determine the relative energies of different conformers. nih.govmdpi.com This information is critical for understanding the population distribution of conformers at a given temperature.

Furthermore, DFT is instrumental in locating and characterizing transition states for chemical reactions. For instance, studying the transition state for the decarboxylation or esterification of this compound would provide insights into the reaction mechanism and activation energy, which are key parameters for predicting reaction rates.

Table 2: Hypothetical Relative Energies of Conformers of this compound from DFT Calculations

| Conformer | Relative Energy (kcal/mol) |

| Global Minimum | 0.00 |

| Conformer 2 | +1.25 |

| Conformer 3 | +2.80 |

| Conformer 4 | +4.10 |

Ab Initio Methods

Ab initio methods are computations based directly on theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) provide a higher level of theory and can be used to benchmark the results obtained from DFT. researchgate.net For this compound, MP2 calculations would offer a more accurate description of electron correlation effects, which can be important for systems with multiple functional groups. While computationally more expensive, these methods are valuable for confirming the energetic ordering of conformers and the geometries of transition states.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Computational NMR and IR Spectral Simulations

Theoretical calculations can predict the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. mdpi.com These predicted shifts, when compared to experimental data, can help in the definitive assignment of signals and provide confidence in the determined molecular structure. The calculated chemical shifts would be sensitive to the conformational state of the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. nih.govresearchgate.net The resulting theoretical IR spectrum provides a vibrational fingerprint of the molecule. Key vibrational modes for this compound would include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and various C-H and C-C stretching and bending modes of the phenyl and cyclobutyl moieties. Comparing the computed spectrum with an experimental one is a powerful tool for structural elucidation.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | ~3550 (monomer) |

| Hydroxyl | O-H Stretch | ~3650 (free) |

| Carboxylic Acid | C=O Stretch | ~1750 |

| Phenyl Ring | C=C Stretch | ~1600, 1495, 1450 |

| Cyclobutyl Ring | CH₂ Scissoring | ~1460 |

| C-O Stretch | C-O Stretch | ~1200-1300 |

Computational Mechanistic Investigations

The synthesis of this compound typically involves the nucleophilic addition of a cyclobutyl organometallic reagent, such as a cyclobutyl Grignard reagent, to an α-keto ester like ethyl benzoylformate, followed by hydrolysis. Computational mechanistic investigations of such reactions are crucial for understanding the intricate details of bond formation and breaking, as well as for optimizing reaction conditions.

Reaction Pathway Mapping

The reaction between a Grignard reagent and an α-keto ester to form a tertiary alcohol is a cornerstone of organic synthesis. Computational studies on similar systems, often employing Density Functional Theory (DFT), have been instrumental in mapping the reaction pathways. nih.gov These studies typically explore the energetics of different potential routes, including the formation of intermediates and transition states.

For the synthesis of this compound, a plausible reaction pathway involves the initial coordination of the cyclobutylmagnesium halide to the carbonyl oxygen of the keto group in the benzoylformate ester. This is followed by the nucleophilic attack of the cyclobutyl group on the electrophilic carbonyl carbon. libretexts.org Computational modeling can elucidate the energy profile of this process, identifying the rate-determining step and any potential side reactions. The aggregation state of the Grignard reagent (monomeric vs. dimeric) in solution is also a critical factor that can be investigated computationally, as it significantly influences the reaction kinetics and mechanism. researchgate.net

A simplified representation of a computationally mapped reaction pathway is depicted below:

| Step | Description | Key Computational Insights |

| 1. Reagent Association | The cyclobutyl Grignard reagent approaches and coordinates with the α-keto ester. | Determination of the preferred coordination geometry and the influence of solvent molecules. |

| 2. Nucleophilic Addition | The cyclobutyl anion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. | Calculation of the activation energy barrier for this key bond-forming step. |

| 3. Intermediate Stabilization | The resulting magnesium alkoxide intermediate is stabilized in the reaction medium. | Analysis of the electronic structure and charge distribution of the intermediate. |

| 4. Hydrolysis | The intermediate is protonated upon aqueous workup to yield the final this compound. | Modeling of the proton transfer steps and the final product formation. |

Transition State Characterization

A pivotal aspect of computational mechanistic studies is the characterization of transition states. nih.gov The transition state represents the highest energy point along the reaction coordinate and its geometry and energy determine the reaction rate. For the addition of a cyclobutyl Grignard reagent to an α-keto ester, computational methods can precisely model the structure of the transition state.

These calculations often reveal a cyclic, four-centered transition state involving the magnesium atom, the carbonyl oxygen, the carbonyl carbon, and the nucleophilic carbon of the cyclobutyl group. mit.edu The bond lengths and angles within this transient structure can be calculated, providing a detailed picture of the bond-forming and bond-breaking processes. The calculated vibrational frequencies of the transition state are also important, with the presence of a single imaginary frequency confirming its identity as a true transition state.

Design of Novel Catalysts and Reagents Based on Structural Insights

Structural insights gleaned from both experimental techniques, like X-ray crystallography, and computational modeling can guide the design of novel catalysts and reagents for the synthesis of chiral molecules such as this compound. The development of enantioselective methods is of particular importance in medicinal chemistry.

Computational approaches can be employed to design chiral ligands that can coordinate to a metal center, creating a chiral environment that favors the formation of one enantiomer of the product over the other. By understanding the three-dimensional structure of the transition state for the nucleophilic addition, chemists can design ligands that sterically or electronically favor one pathway.

For instance, in the context of synthesizing chiral α-hydroxy acids, computational studies can help in the design of:

Chiral Lewis Acid Catalysts: These catalysts can activate the α-keto ester towards nucleophilic attack and create a chiral pocket that directs the approach of the nucleophile. acs.org

Chiral Phase-Transfer Catalysts: For reactions involving a two-phase system, these catalysts can form a chiral ion pair with the nucleophile, influencing the stereochemical outcome of the reaction.

Organocatalysts: Small organic molecules, such as proline derivatives, have been shown to catalyze asymmetric aldol-type reactions. rsc.org Computational modeling can aid in the design of new organocatalysts with improved activity and selectivity for the synthesis of α-hydroxy acids. nih.gov

The design process often involves building a computational model of the catalyst-substrate complex and then systematically modifying the catalyst structure to enhance the desired stereoselectivity. The binding energies and the energy differences between the transition states leading to the different stereoisomers are key parameters calculated to predict the efficacy of a new catalyst design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclobutyl-2-hydroxy-2-phenylacetic acid, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound is synthesized via Grignard reactions. For example, cyclobutylmagnesium bromide reacts with phenylacetyl chloride under anhydrous ether conditions. Optimization involves controlling reaction temperature (0–5°C for Grignard reagent stability) and stoichiometric ratios (1:1.1 phenylacetyl chloride to Grignard reagent). Post-reaction quenching with aqueous NH₄Cl and purification via recrystallization (using ethanol/water) yields >85% purity. Monitoring reaction progress with TLC (silica gel, hexane:ethyl acetate 3:1) is critical .

Q. How can structural characterization of this compound be performed to confirm its stereochemistry and functional groups?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify cyclobutyl protons (δ 2.5–3.0 ppm, multiplet) and hydroxyl proton (δ 5.2 ppm, broad singlet). The phenyl group shows aromatic protons at δ 7.2–7.5 ppm.

- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) groups.

- X-ray crystallography : Resolve stereochemistry of the cyclobutyl and hydroxyl groups .

Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound, and how do they influence experimental design?

- Methodological Answer : The compound has a molecular weight of 190.24 g/mol and is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, acetone). Melting point ranges from 120–125°C (dependent on purity). These properties dictate solvent selection for reactions (e.g., DMSO for kinetic studies) and storage conditions (desiccated, 4°C) to prevent hydrolysis .

Advanced Research Questions

Q. How does the cyclobutyl group influence the compound’s reactivity compared to cyclohexyl or cyclopentyl analogs in esterification reactions?

- Methodological Answer : The cyclobutyl group’s ring strain increases electrophilicity at the α-carbon, accelerating nucleophilic attack in esterification. Kinetic studies (monitored via ¹H NMR) show a 30% faster reaction rate compared to cyclohexyl analogs. Computational modeling (DFT at B3LYP/6-31G*) confirms lower activation energy (ΔΔG‡ = 8.2 kJ/mol) due to angle strain .

Q. What mechanistic insights explain contradictory data on the compound’s oxidative stability under varying pH conditions?

- Methodological Answer : Discrepancies arise from pH-dependent degradation pathways. Under acidic conditions (pH <3), hydroxyl group protonation reduces oxidative susceptibility (t₁/₂ >72 hrs with KMnO₄). In alkaline conditions (pH >10), deprotonation of the carboxylic acid facilitates radical-mediated oxidation (t₁/₂ <12 hrs). Use redox titration and EPR spectroscopy to identify transient radical intermediates .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts show promise?

- Methodological Answer : Asymmetric catalysis using Jacobsen’s Mn(III)-salen complexes achieves enantiomeric excess (ee) up to 92%. Key parameters:

- Catalyst loading (5 mol%),

- Solvent (CH₂Cl₂),

- Temperature (–20°C).

Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10, 1.0 mL/min) .

Q. What in vitro assays validate the compound’s reported anti-inflammatory activity, and how do results compare to structural analogs?

- Methodological Answer : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α suppression (ELISA). IC₅₀ values for this compound (18 µM) are superior to cyclohexyl analogs (IC₅₀ = 35 µM). Structure-activity relationship (SAR) analysis identifies the hydroxyl group as critical for COX-2 inhibition (molecular docking score: –9.2 kcal/mol vs. –6.5 kcal/mol for non-hydroxylated derivatives) .

Key Considerations for Researchers

- Contradiction Management : Address conflicting oxidative stability data by standardizing pH and oxidant concentrations in replicate experiments.

- Advanced Tools : Leverage LC-MS/MS for trace impurity analysis and molecular dynamics simulations to predict biological membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.